molecular formula C6H14N2O B1314474 trans-2-Hydrazinocyclohexanol CAS No. 55275-65-5

trans-2-Hydrazinocyclohexanol

Cat. No. B1314474
CAS RN: 55275-65-5
M. Wt: 130.19 g/mol
InChI Key: ARQGIKLKSPYVME-PHDIDXHHSA-N
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Description

Trans-2-Hydrazinocyclohexanol is a chemical compound with the empirical formula C6H14N2O . It has a molecular weight of 130.19 . The compound contains a total of 23 bonds, including 9 non-H bonds, 1 rotatable bond, 1 six-membered ring, 1 N hydrazine, 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of trans-2-Hydrazinocyclohexanol includes a six-membered cyclohexane ring with a hydrazine (NH2NH2) and a hydroxyl (OH) group attached to it .


Physical And Chemical Properties Analysis

Trans-2-Hydrazinocyclohexanol is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Enzymatic Resolution and Chiral Separation

  • Trans-2-Hydrazinocyclohexanol has been utilized in studies focusing on the enzymatic resolution of racemic mixtures. Forró et al. (1999) demonstrated the lipase-catalyzed asymmetric acylation of this compound, achieving high enantioselectivity (Forró, Szakonyi, & Fülöp, 1999).

Conformational Studies

  • This compound is also significant in conformational studies. Samoshin et al. (2004) explored how the protonation of trans-2-aminocyclohexanols, which are structurally related to trans-2-Hydrazinocyclohexanol, leads to significant conformational changes. These changes are useful in understanding molecular interactions and structures (Samoshin, Chertkov, Gremyachinskiy, Dobretsova, Shestakova, & Vatlina, 2004).

Synthesis of Optically Active Compounds

  • In the field of synthetic chemistry, trans-2-Hydrazinocyclohexanol and its derivatives are used as precursors for the synthesis of optically active compounds. Yamashita and Mukaiyama (1985) reported the preparation of optically active trans-2-(arylthio or alkylthio)cyclohexanols through asymmetric ring-opening reactions, highlighting the compound's importance in stereochemistry (Yamashita & Mukaiyama, 1985).

properties

IUPAC Name

(1R,2R)-2-hydrazinylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-8-5-3-1-2-4-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQGIKLKSPYVME-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539674
Record name (1R,2R)-2-Hydrazinylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Hydrazinocyclohexanol

CAS RN

55275-65-5
Record name rel-(1R,2R)-2-Hydrazinylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55275-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-2-Hydrazinylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Hydrazinocyclohexanol
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trans-2-Hydrazinocyclohexanol
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trans-2-Hydrazinocyclohexanol
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trans-2-Hydrazinocyclohexanol
Reactant of Route 6
trans-2-Hydrazinocyclohexanol

Citations

For This Compound
2
Citations
E Schmitz, K Janisch - Chemistry of Heterocyclic Compounds, 1974 - Springer
… When the reaction was carried out by the usual method, trans-2-hydrazinocyclohexanol (IX), the formation of which is evidently a consequence of double amination, was obtained. …
Number of citations: 13 link.springer.com
M Egli, L Hoesch, AS Dreiding - Helvetica chimica acta, 1985 - Wiley Online Library
Diese Reaktion wurde in unserem Laboratorium von Dr. P. Griitter untersucht [3]. Um die strukturellen Verwandtschaften besser zum Ausdruck zu bringen, haben wir die Verbindungen …
Number of citations: 25 onlinelibrary.wiley.com

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